3,5-Difluoropyridine-4-sulfonyl fluoride
Description
The Significance of Fluorine in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. ucla.edu This has made organofluorine chemistry a vital subfield, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom. ucla.edu
Fluorine's unique properties, stemming from its high electronegativity and small size, allow it to form strong bonds with carbon, leading to enhanced stability and predictable reactivity. ucla.edu The incorporation of fluorine can enhance lipophilicity, which improves membrane permeability and bioavailability of drug candidates. nih.govresearchgate.net Furthermore, the strong carbon-fluorine bond can block sites of metabolic oxidation, increasing a molecule's metabolic stability and half-life. researchgate.netpharmint.netnih.gov Fluorine's electron-withdrawing nature can also modulate the acidity (pKa) of nearby functional groups, influencing their ionization state and interactions with biological targets. nih.govpharmint.net
The table below summarizes the key effects of fluorine substitution in organic molecules.
| Property Affected | Influence of Fluorine Substitution |
| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic pathways. pharmint.netnih.gov |
| Lipophilicity | Generally increased, which can enhance membrane permeability. nih.govpharmint.net |
| Binding Affinity | Can be improved through new non-covalent interactions and altered electronic properties. nih.gov |
| pKa | Lowered for nearby acidic protons due to fluorine's strong inductive effect. nih.govpharmint.net |
| Conformation | Can influence molecular shape and preferred conformation. researchgate.net |
| Bioavailability | Often enhanced as a cumulative result of the above factors. ucla.edunih.gov |
Heterocyclic compounds are fundamental scaffolds in drug discovery, present in a vast majority of bioactive compounds. researchgate.net The introduction of fluorine into these heterocyclic systems combines the beneficial properties of both moieties, leading to scaffolds with improved pharmacological profiles. researchgate.netrsc.org Fluorinated heterocycles are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and polymers. ucla.edunih.govmdpi.com The synthesis of these compounds can be challenging, often relying on the use of fluorinated building blocks from the outset of a synthetic plan. researchgate.netrsc.org
Sulfonyl Fluorides as Versatile Electrophilic Building Blocks
Sulfonyl fluorides have emerged as highly valuable electrophiles in organic synthesis and chemical biology, prized for their unique balance of stability and reactivity.
While sulfonyl fluorides have been known for some time, their use has seen a dramatic resurgence with the advent of "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers. wikipedia.org This "click chemistry" paradigm has highlighted the reliable and selective reactivity of sulfonyl fluorides, propelling their use in synthesizing diverse molecular architectures. wikipedia.orgresearchgate.net They are now widely used in drug discovery, chemical biology, and materials science. researchgate.netvulcanchem.com
Compared to their more common sulfonyl chloride counterparts, sulfonyl fluorides exhibit significantly greater stability. google.com They are notably resistant to hydrolysis and thermolysis, making them more robust for synthesis and purification. google.com This enhanced stability is attributed to the strong, short, and less polarized sulfur-fluorine bond. While sulfonyl chlorides are often highly reactive and can be difficult to handle, sulfonyl fluorides display a more controlled reactivity, engaging with strong nucleophiles under specific conditions. vulcanchem.comgoogle.comrsc.org This chemoselectivity allows for their incorporation into complex molecules without unwanted side reactions. mdpi.com
Below is a comparative table of sulfonyl fluoride and sulfonyl chloride properties.
| Feature | Sulfonyl Fluorides (R-SO₂F) | Sulfonyl Chlorides (R-SO₂Cl) |
| Stability to Hydrolysis | High, generally stable in aqueous conditions. vulcanchem.comgoogle.com | Low, readily hydrolyzes to the corresponding sulfonic acid. google.com |
| Thermal Stability | High, more robust at elevated temperatures. google.com | Lower, can decompose more readily. google.com |
| Reactivity | Moderately electrophilic, reacts selectively with strong nucleophiles (SuFEx). rsc.org | Highly electrophilic, reacts with a broader range of nucleophiles. |
| Handling | Generally easier to handle and purify due to higher stability. | Can be challenging to handle due to high reactivity and moisture sensitivity. |
| Applications | "Click" chemistry (SuFEx), covalent probes for chemical biology. wikipedia.org | Traditional sulfonamide and sulfonate ester synthesis. |
Positioning 3,5-Difluoropyridine-4-sulfonyl Fluoride within Advanced Synthetic and Biological Probe Design
While specific research on this compound is not extensively documented in publicly available literature, its structure allows for well-founded projections of its potential utility. The molecule combines the key features of a highly electron-deficient pyridine (B92270) ring with the chemoselective reactivity of a sulfonyl fluoride.
The two fluorine atoms positioned at the 3 and 5 positions of the pyridine ring will significantly lower the pKa of the pyridine nitrogen, making it less basic. These fluorine atoms also activate the pyridine ring for nucleophilic aromatic substitution, although the sulfonyl fluoride group itself is a strong leaving group in some contexts.
The primary point of reactivity is expected to be the sulfonyl fluoride group. This moiety can act as a "warhead" for covalent modification of biological macromolecules. nih.gov In the context of drug discovery and chemical biology, sulfonyl fluorides are known to react with nucleophilic amino acid residues such as serine, tyrosine, lysine (B10760008), and histidine within protein binding sites. nih.gov Therefore, this compound could serve as a valuable fragment or building block for the design of targeted covalent inhibitors or activity-based probes. nih.govnih.gov The difluoropyridine core can act as a scaffold to be further elaborated, providing directionality and potential for additional interactions within a target's binding pocket. Its utility as a building block in SuFEx chemistry would allow for the modular construction of complex molecules, including polymers and materials with tailored electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoropyridine-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIOUBYMDRSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)S(=O)(=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031259-04-6 | |
| Record name | 3,5-difluoropyridine-4-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Characterization of 3,5 Difluoropyridine 4 Sulfonyl Fluoride
Fundamental Reaction Pathways of Sulfonyl Fluorides
The reactivity of sulfonyl fluorides, including 3,5-difluoropyridine-4-sulfonyl fluoride (B91410), is dominated by the unique nature of the sulfur(VI)-fluorine (S-F) bond. This bond is characterized by high strength, conferring considerable stability to the molecule. thieme-connect.commdpi.com Sulfonyl fluorides are generally resistant to hydrolysis, reduction, and thermolysis. mdpi.comnih.govsigmaaldrich.com However, the highly oxidized sulfur(VI) center is electrophilic and can be activated to react with various nucleophiles under specific conditions. nih.gov This balance of stability and latent reactivity is central to its synthetic utility. nih.gov
The primary reaction pathway for sulfonyl fluorides is nucleophilic substitution at the tetracoordinate sulfur atom. mdpi.com In this process, a nucleophile attacks the electrophilic sulfur center, leading to the displacement of the fluoride ion. The reactivity of the sulfonyl fluoride group is influenced by the substituents on the aromatic ring. For 3,5-difluoropyridine-4-sulfonyl fluoride, the electron-withdrawing nature of the pyridine (B92270) ring, further enhanced by the two fluorine atoms, increases the electrophilicity of the sulfur(VI) center, making it more susceptible to nucleophilic attack compared to less electron-deficient arenesulfonyl fluorides.
The reaction is versatile, accommodating a wide range of nucleophiles including alcohols, phenols, amines, and carbon-based pronucleophiles. thieme-connect.comnih.gov Organosuperbases can effectively promote the nucleophilic substitution of sulfonyl fluorides by heteroatoms. nih.gov Investigations into the kinetics of these reactions often suggest a concerted SN2-type displacement mechanism involving a single transition state. mdpi.com The stability of the S-F bond means that activation is often required, which can be achieved through the use of bases or by leveraging the formation of highly stable byproducts, such as the strong silicon-fluorine bond when using silylated nucleophiles. nih.govresearchgate.net
While nucleophilic substitution is the most common pathway, sulfonyl fluorides can also participate in radical reactions. This typically involves the generation of a sulfonyl radical (RSO₂•). New reaction models involving the "•SO₂F" species have been developed to construct sulfonyl fluorides. eurekalert.org The generation of sulfonyl radicals from the stable sulfonyl fluoride precursors often requires specific activation methods, such as visible-light photoredox catalysis. nih.gov
In one proposed mechanism, a photocatalyst reduces the sulfonyl fluoride, which then undergoes fragmentation to release a sulfonyl radical. nih.gov This radical species can then engage in various transformations, such as addition to alkenes to form new carbon-sulfur bonds. nih.gov The development of these radical pathways expands the synthetic utility of sulfonyl fluorides beyond traditional two-electron nucleophilic substitution chemistry, enabling different types of bond constructions. nih.govresearchgate.net For instance, catalyst-free fluorination of sulfonyl hydrazides to produce sulfonyl fluorides has been developed via a free-radical pathway in water. researchgate.net
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful category of click chemistry reactions introduced by K. Barry Sharpless and coworkers in 2014. nih.goveurekalert.org It leverages the unique reactivity of the S(VI)-F bond to create stable linkages with high efficiency and reliability. monash.edu
SuFEx chemistry is founded on the principle that the exceptionally stable S(VI)-F bond can be selectively activated to react with nucleophiles under specific conditions. nih.govnih.gov This reaction class is prized for its operational simplicity, high yields, rapid reaction rates, and tolerance of a wide array of functional groups. researchgate.net Unlike many other "click" reactions, SuFEx is often metal-free and is generally insensitive to water and oxygen. nih.govsigmaaldrich.comresearchgate.net
The core of the reaction is the exchange of a fluoride atom on a sulfur(VI) hub, such as a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (B1228806) (R-OSO₂F), with a nucleophile. nih.govresearchgate.net Key nucleophilic partners include silyl (B83357) ethers and amines. researchgate.net The use of silylated nucleophiles, such as aryl silyl ethers, is particularly effective because the formation of the highly stable silicon-fluorine bond provides a strong thermodynamic driving force for the reaction. nih.govresearchgate.net The modular nature of SuFEx allows for the rapid assembly of complex molecules from pre-functionalized building blocks, making it highly valuable in drug discovery, chemical biology, and materials science. nih.govucsd.edu
Mechanistic studies have provided significant insight into the activation of the S-F bond in SuFEx reactions. The reaction can be accelerated by various catalysts, including Lewis nitrogen bases, bifluoride salts, and metal Lewis acids. nih.gov For example, the reaction between sulfonyl fluorides and amines can be mediated by calcium bistriflimide (Ca(NTf₂)₂), where the Ca²⁺ ion acts as a Lewis acid. nih.gov Computational and experimental studies revealed that the calcium center coordinates to the sulfonyl fluoride, activating the sulfur(VI) center and stabilizing the departing fluoride anion. nih.govhmc.edu In this system, a co-catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as a Brønsted base to activate the amine nucleophile. nih.govhmc.edu
The role of silicon additives or silylated nucleophiles is another key mechanistic aspect. The high affinity of silicon for fluorine is a major driver of the reaction, as the formation of the Si-F bond is highly favorable. nih.govresearchgate.net The reaction is believed to proceed through a transition state where the nucleophile attacks the sulfur center as the S-F bond is cleaved, often facilitated by a base or catalyst.
The SuFEx reaction is broadly applicable, and heteroaromatic sulfonyl fluorides like this compound are valuable hubs due to their presence in bioactive molecules. The electron-deficient nature of the difluoropyridine ring enhances the reactivity of the sulfonyl fluoride group toward nucleophilic attack. This allows for efficient coupling with a variety of nucleophiles under standard SuFEx conditions.
Research has demonstrated the successful application of aryl and heteroaryl sulfonyl fluorides in SuFEx reactions with various carbon-based pronucleophiles, including esters and amides, to form α-sulfone esters and amidosulfones, respectively. nih.gov While specific data for this compound is not extensively detailed in the provided search results, the general reactivity patterns of heteroaryl sulfonyl fluorides can be inferred. For example, a study involving parallel medicinal chemistry used quinoline-6-sulfonyl fluoride, another heteroaromatic sulfonyl fluoride, demonstrating its utility, although with varying success rates depending on the nucleophile. nih.gov
Limitations of SuFEx reactions can include steric hindrance near the reaction centers of either the sulfonyl fluoride or the nucleophile. Furthermore, the choice of base and reaction conditions is crucial, as highly reactive sulfonyl fluorides might undergo side reactions. While SuFEx is known for its wide functional group tolerance, highly acidic or basic groups on the coupling partners may require protection or lead to competing reactions.
Table 1: Representative SuFEx Reactions with Aryl/Heteroaryl Sulfonyl Fluorides
| Sulfonyl Fluoride | Nucleophile | Product Type | Yield (%) | Reference |
| 4-Methoxybenzenesulfonyl fluoride | Various Amides | Amidosulfones | N/A (High success rate in screen) | nih.gov |
| 4-Bromobenzenesulfonyl fluoride | Various Amides | Amidosulfones | N/A (79% success rate in screen) | nih.gov |
| Quinoline-6-sulfonyl fluoride | Various Amides | Amidosulfones | N/A (Low success rate in screen) | nih.gov |
| Aryl Sulfonyl Fluorides | Cyclic/Acyclic Esters | α-Sulfone Esters | 13-68 | nih.gov |
| Aryl Sulfonyl Fluorides | Cyclic/Acyclic Amides | Amidosulfones | 16-76 | nih.gov |
Reactivity of the Difluoropyridine Moiety
The pyridine ring of this compound is characterized by a high degree of electron deficiency, making it exceptionally reactive towards nucleophiles. This reactivity is a cumulative result of the inherent electron-withdrawing nature of the pyridine nitrogen atom, compounded by the potent inductive and resonance effects of the fluoro and sulfonyl fluoride substituents.
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the difluoropyridine moiety of the title compound. Aromatic systems are typically unreactive to nucleophiles, but the presence of strong electron-withdrawing groups ortho or para to a potential leaving group dramatically accelerates the substitution process. eurekalert.org The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the C-2, C-4, and C-6 positions, which are favored sites for nucleophilic attack. quora.comquimicaorganica.org
In this compound, the combination of the ring nitrogen and the three powerful electron-withdrawing substituents (-F at C-3 and C-5, -SO₂F at C-4) renders the entire aromatic system highly electrophilic and thus, strongly activated for SNAr reactions. While studies on perfluorinated pyridines show that the C-4 position is generally the most susceptible to initial nucleophilic attack, this position in the title compound is occupied by the sulfonyl fluoride group, which is not a typical leaving group in SNAr. enamine.net
Consequently, nucleophilic attack is directed to other activated positions on the ring that bear a suitable leaving group. The fluorine atoms at the C-3 and C-5 positions are excellent leaving groups in SNAr reactions. nih.gov These positions are ortho to the strongly activating sulfonyl fluoride group at C-4. This ortho relationship provides significant resonance stabilization for the Meisenheimer complex intermediate formed during the substitution, making the displacement of the C-3 or C-5 fluorine atoms a highly favorable process. Research on similarly substituted electron-poor heterocycles, such as 3,5-dichloropyrazines bearing an electron-withdrawing group, has shown that nucleophilic attack occurs preferentially at the positions activated by the substituent. researchgate.net
The general mechanism for SNAr on the 3,5-difluoropyridine (B1298662) ring involves a two-step addition-elimination sequence. A nucleophile (Nu⁻) attacks one of the electron-deficient carbons (C-3 or C-5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The reactivity of the pyridine ring in this compound is dictated by the electronic properties of its substituents and their positions relative to each other and the ring nitrogen.
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron sink, withdrawing electron density from the ring primarily through an inductive effect (-I). This reduces the electron density at all carbon atoms, particularly at the ortho (C-2, C-6) and para (C-4) positions, pre-activating the ring for nucleophilic attack. quora.com
Fluorine Substituents (C-3, C-5): Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I). Although it possesses lone pairs that can be donated via a resonance effect (+R), its inductive effect is overwhelmingly dominant. This strong -I effect significantly increases the electrophilicity of the carbon atom to which it is attached and the adjacent carbons, further activating the ring for SNAr.
Sulfonyl Fluoride Substituent (C-4): The sulfonyl fluoride (-SO₂F) group is one of the most powerful electron-withdrawing groups used in organic chemistry. It deactivates aromatic rings towards electrophilic substitution but is a premier activating group for nucleophilic substitution. It withdraws electron density through both a strong inductive effect (-I) due to the highly electronegative oxygen and fluorine atoms, and a strong resonance effect (-R) by delocalizing the ring's π-electrons across the S=O bonds. Its placement at the C-4 position provides powerful resonance stabilization to the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at the C-3 and C-5 positions.
The synergistic combination of these effects results in a pyridine ring with exceptionally low electron density, primed for facile SNAr reactions at the C-3 and C-5 positions.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on SNAr Reactivity |
|---|---|---|---|---|
| Ring Nitrogen | 1 | -I (Strong) | -R (Strong) | Strongly Activating |
| Fluorine | 3 and 5 | -I (Strong) | +R (Weak) | Activating (via -I) / Good Leaving Group |
| Sulfonyl Fluoride | 4 | -I (Very Strong) | -R (Very Strong) | Very Strongly Activating |
Multi-Component and Cascade Reactions Involving the Compound
The unique structure of this compound, featuring two distinct types of electrophilic sites, makes it an ideal substrate for multi-component and cascade reactions. The two reactive centers are the sulfonyl fluoride group and the activated pyridine ring.
The sulfonyl fluoride moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction. researchgate.net This group exhibits remarkable stability under many conditions but reacts efficiently and selectively with specific nucleophiles, such as silyl ethers and primary or secondary amines, to form robust S-O or S-N linkages. eurekalert.orgnih.gov This predictable and high-yielding reactivity allows the sulfonyl fluoride group to serve as a reliable anchor point for molecular assembly. thieme-connect.com
The second reactive site, the highly electron-deficient difluoropyridine ring, is primed for SNAr reactions as detailed previously. The convergence of these two distinct reactivities within a single molecule opens the door for programmed cascade sequences. A cascade reaction can be designed where an initial, chemoselective SuFEx reaction at the sulfonyl fluoride group is followed by a subsequent intra- or intermolecular SNAr reaction on the pyridine ring.
For example, a bifunctional nucleophile, such as an aminophenol or amino-thiol, could be employed. The more nucleophilic amine would first engage in a SuFEx reaction with the sulfonyl fluoride group. This initial step tethers the nucleophile to the pyridine core, creating an intermediate poised for a second, intramolecular reaction. The tethered hydroxyl or thiol group can then act as an internal nucleophile, attacking either the C-3 or C-5 position to displace a fluoride ion and form a new heterocyclic ring fused to the pyridine. Such a SuFEx-SNAr cascade would enable the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.
Advanced Research Applications in Chemical and Biological Sciences
Applications in Chemical Biology Research
The utility of 3,5-Difluoropyridine-4-sulfonyl fluoride (B91410) in chemical biology is centered on its function as a covalent modifier of proteins. This capability is harnessed to develop probes for studying protein function and to create potent, long-lasting therapeutic agents.
Covalent probes are indispensable for identifying and characterizing protein functions directly within complex biological systems. The sulfonyl fluoride moiety is an ideal component for these probes due to its stability and promiscuous, yet context-dependent, reactivity with several amino acid side chains.
Activity-based probes (ABPs) are a class of chemical tools designed to covalently label active enzymes or other functional proteins. The design of ABPs based on a sulfonyl fluoride warhead, such as that in 3,5-Difluoropyridine-4-sulfonyl fluoride, follows two core principles:
The Electrophilic Warhead : The sulfonyl fluoride (-SO₂F) group serves as the reactive center. It is relatively stable in the cellular environment but becomes highly reactive when positioned correctly within a protein's binding pocket, where the local microenvironment can catalyze the reaction with a nearby nucleophilic amino acid.
The Recognition Scaffold : To achieve selectivity, the warhead is attached to a molecular scaffold that has an affinity for the target protein. This scaffold directs the probe to the desired protein, increasing the local concentration of the warhead near the target site and minimizing off-target reactions. For example, a scaffold that mimics the structure of a known kinase inhibitor can be used to deliver the sulfonyl fluoride group to the ATP-binding site of a target kinase.
Additionally, ABPs often incorporate a reporter tag, such as an alkyne or azide (B81097) group, for subsequent detection and identification of the labeled proteins via bioorthogonal "click chemistry" reactions.
The sulfonyl fluoride group is a versatile electrophile capable of forming stable covalent bonds with a range of nucleophilic amino acid residues beyond the commonly targeted cysteine. This broad reactivity expands the scope of proteins that can be targeted. The specific residue that reacts depends on its nucleophilicity and accessibility within the protein's three-dimensional structure. The known reactivity profile for sulfonyl fluorides includes:
Tyrosine : The hydroxyl group of tyrosine is a primary target for sulfonyl fluorides, forming a stable sulfonate ester linkage. Probes have been rationally designed to specifically target active-site tyrosine residues.
Serine : As demonstrated by the widespread use of inhibitors like phenylmethylsulfonyl fluoride (PMSF), the hydroxyl group of serine, particularly activated serines in the active sites of proteases and other hydrolases, readily reacts with sulfonyl fluorides.
Lysine (B10760008) : The ε-amino group of lysine can react to form a stable sulfonamide bond. This interaction has been leveraged to design broad-spectrum kinase probes that target a conserved lysine in the ATP-binding site.
Threonine : Similar to serine, the secondary hydroxyl group of threonine can be targeted by sulfonyl fluorides.
Cysteine : While sulfonyl fluorides can react with the thiol group of cysteine, the resulting S-sulfonylated adduct is often unstable and can be readily hydrolyzed, making it a less common target for achieving durable covalent modification compared to other residues.
Histidine : The imidazole (B134444) side chain of histidine is also a potential nucleophilic target for sulfonyl fluoride probes, as demonstrated in the development of probes for the E3 ubiquitin ligase component cereblon.
| Nucleophilic Amino Acid | Side Chain Functional Group | Resulting Covalent Linkage | Stability |
| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester | High |
| Serine | Primary hydroxyl (-OH) | Sulfonate Ester | High |
| Lysine | Primary amine (-NH₂) | Sulfonamide | High |
| Threonine | Secondary hydroxyl (-OH) | Sulfonate Ester | Moderate-High |
| Cysteine | Thiol (-SH) | Thiosulfonate Ester | Low (hydrolytically unstable) |
| Histidine | Imidazole | Sulfonyl-imidazole | Moderate |
The covalent modification of amino acid residues by sulfonyl fluorides occurs through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) . This reaction is considered a "click chemistry" transformation due to its high efficiency, reliability, and biocompatibility.
The mechanism involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of tyrosine or the amine group of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride group. This attack displaces the fluoride ion, which is a good leaving group, resulting in the formation of a stable covalent bond (a sulfonate ester or sulfonamide). The reaction can proceed through either a direct substitution pathway or via an elimination-addition mechanism involving a trigonal bipyramidal intermediate. The favorability of this reaction is often enhanced by the specific microenvironment of a protein's binding pocket, where nearby residues can help deprotonate the attacking nucleophile, thereby increasing its reactivity.
Targeted Covalent Inhibitors (TCIs) offer significant advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. The sulfonyl fluoride moiety is an attractive warhead for TCI design because it can target a wider range of amino acids than the more commonly used acrylamide (B121943) warheads, which are largely restricted to cysteine.
The primary strategy for developing a TCI using a warhead like this compound involves modifying a known reversible (non-covalent) inhibitor of the target protein. The process typically includes:
Identify a Reversible Ligand : Start with a small molecule that is known to bind to the target protein with good affinity and selectivity. The three-dimensional structure of this ligand bound to its target, often determined by X-ray crystallography, is highly valuable.
Locate a Targetable Nucleophile : Analyze the protein's binding site to identify a nearby, accessible nucleophilic amino acid residue (such as tyrosine, lysine, or serine).
Incorporate the Sulfonyl Fluoride Warhead : Modify the chemical structure of the reversible ligand to incorporate a sulfonyl fluoride group. The warhead is positioned on the ligand scaffold such that when the ligand binds to the protein, the -SO₂F group is placed in close proximity and with the correct orientation to react with the identified nucleophilic residue. This rational, structure-based design ensures that the covalent reaction is highly specific to the intended target, minimizing off-target effects.
This strategy effectively converts a transient binding event into a permanent, irreversible linkage, leading to a highly potent inhibitor.
Application in Targeted Covalent Inhibitor Discovery Research
Investigating Protein-Ligand Covalent Interactions
Aryl sulfonyl fluorides have emerged as effective electrophilic "warheads" for designing covalent inhibitors and chemical probes to study protein-protein interactions. nih.gov These compounds can form stable covalent bonds with nucleophilic amino acid residues on protein surfaces, such as lysine or tyrosine. nih.govnih.gov The sulfonyl fluoride moiety is particularly well-suited for this role due to its optimal balance of reactivity and stability in aqueous physiological conditions. nih.gov
When incorporated into a ligand designed to bind to a specific protein target, the sulfonyl fluoride group can react with a nearby lysine or tyrosine residue. This interaction leads to the displacement of the fluoride ion and the formation of a durable sulfonamide or sulfonate ester bond, respectively. This covalent linkage provides exceptionally potent and often irreversible inhibition, making it a powerful strategy for validating drug targets and developing novel therapeutics. nih.gov Researchers have demonstrated that substituted aryl sulfonyl fluorides can be incorporated into peptide-based ligands to create potent and selective covalent agents that are cell-permeable, allowing for the study of protein targets within a cellular environment. nih.gov
Table 1: Covalent Interaction Profile
| Target Residue | Covalent Bond Formed | Resulting Linkage | Application |
|---|---|---|---|
| Lysine | S-N | Sulfonamide | Covalent Inhibition, Protein Probes |
Emerging Applications in RNA and Carbohydrate Labeling
The utility of sulfonyl exchange chemistry extends beyond proteins to other key biomolecules, including ribonucleic acid (RNA) and carbohydrates. researchgate.net The 2'-hydroxyl (2'-OH) groups present on the ribose backbone of RNA are nucleophilic and can react with electrophilic sulfonylating agents. Pyridine-based sulfonyl compounds, structural analogs of this compound, have been successfully used for this purpose. researchgate.net
In this application, the sulfonyl fluoride acts as an electrophile that reacts with the 2'-OH of an RNA nucleotide, forming an O-sulfonate ester linkage. researchgate.net This covalent modification can be performed site-specifically. The reaction can be designed in a two-step process where an azide-functionalized pyridine (B92270) sulfonyl reagent first labels the RNA. Subsequently, a fluorescent probe can be attached to the azide group using highly efficient "click chemistry," such as strain-promoted azide-alkyne cycloaddition. researchgate.net This methodology provides a powerful tool for fluorescently labeling RNA to study its structure, function, and interactions with other molecules. While less explored, similar principles can be applied to label carbohydrates by targeting their abundant hydroxyl groups.
Contributions to Advanced Organic Synthesis
In the field of organic chemistry, this compound serves as a versatile building block for constructing complex and high-value molecules.
Building Block for Complex Molecule Construction
Fluorinated compounds are of immense interest in medicinal chemistry, agrochemical research, and materials science due to the unique properties conferred by fluorine atoms. nih.gov The 3,5-difluoropyridine (B1298662) scaffold is a desirable motif that can enhance a molecule's metabolic stability, binding affinity, and lipophilicity. this compound is a valuable building block because it provides this fluorinated core along with a highly versatile sulfonyl fluoride handle. sioc-journal.cn This reactive group allows for the straightforward introduction of the difluoropyridine unit into larger, more complex molecular architectures through a variety of chemical transformations. nih.gov The synthetic strategy of using such fluorinated building blocks remains a dominant approach in modern drug discovery. nih.gov
Formation of C-C, C-N, C-F, S-C, S-N, and S-O Bonds
The reactivity of this compound allows for the formation of a wide array of chemical bonds, making it a cornerstone of synthetic strategies.
S-N and S-O Bond Formation: The most prominent application of the sulfonyl fluoride group is in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. mdpi.com It readily reacts with nitrogen nucleophiles (like primary and secondary amines) to form stable S-N bonds, yielding sulfonamides. Similarly, reaction with oxygen nucleophiles (alcohols and phenols) results in the formation of S-O bonds, producing sulfonate esters. organic-chemistry.org
S-C Bond Formation: The synthesis of sulfones, which contain an S-C bond, can be achieved from sulfonyl fluoride precursors. This typically involves reactions with carbon-based nucleophiles such as organometallic reagents.
C-N and C-C Bond Formation: The pyridine ring of the molecule, activated by the electron-withdrawing fluorine atoms and the sulfonyl fluoride group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of one of the fluorine atoms by nitrogen or carbon nucleophiles to form new C-N or C-C bonds, further functionalizing the heterocyclic core.
C-F Bond Formation: The C-F bonds on the pyridine ring are a defining feature of the building block itself. The synthesis of such fluorinated heterocycles often relies on halogen exchange reactions or direct fluorination methods. harvard.edu While the compound is used to build larger molecules, the inherent strength and stability of its C-F bonds are critical to the properties of the final products.
Synthesis of Sulfonamides, Sulfonates, and Sulfones
The sulfonyl fluoride moiety is a superior electrophile for synthesizing sulfonamides, sulfonates, and sulfones compared to the more traditional sulfonyl chlorides. mdpi.com
Sulfonamides: The reaction with amines to form sulfonamides is highly efficient and serves as a cornerstone of SuFEx click chemistry. mdpi.com Fluorine-containing sulfonamides are known to be effective enzyme inhibitors and are prevalent in medicinal chemistry. nih.gov
Sulfonates: The formation of sulfonate esters via reaction with alcohols proceeds cleanly. organic-chemistry.org This reaction is useful for linking the difluoropyridine core to other molecules through an oxygen bridge.
Sulfones: These compounds are synthesized by forming a bond between the sulfur atom and a carbon atom. The robust nature of the sulfone linkage makes it a stable component in various chemical structures.
Table 2: Key Synthetic Transformations
| Reagent Class | Bond Formed | Product Class |
|---|---|---|
| Amines (R-NH₂) | S-N | Sulfonamide |
| Alcohols (R-OH) | S-O | Sulfonate Ester |
| Organometallics (R-MgX) | S-C | Sulfone |
Role in Agrochemical Research and Development
The introduction of fluorine atoms into active ingredients is a widely used strategy in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net Fluorination can significantly improve the efficacy and metabolic stability of these compounds. Pyridine-based structures are common scaffolds in crop protection products. nih.gov
This compound is a highly attractive starting material for creating new agrochemical candidates. Its difluoropyridine core can impart desirable biological properties, while the reactive sulfonyl fluoride group allows for the rapid synthesis of large libraries of derivatives. sioc-journal.cn By reacting the parent compound with a diverse set of amines, alcohols, or other nucleophiles, chemists can generate a wide range of novel sulfonamides, sulfonate esters, and other related compounds. These libraries can then be screened for biological activity, accelerating the discovery of new and effective crop protection agents.
Structural Motif Design for Enhanced Bioactivity
The strategic incorporation of fluorine atoms and sulfonyl fluoride moieties into organic molecules is a well-established strategy in medicinal chemistry and agrochemical design to enhance biological activity. Fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The sulfonyl fluoride group is recognized as a key reactive motif for forming covalent bonds with biological targets, often leading to potent and durable effects. However, specific studies detailing the use of the this compound scaffold as a design element to enhance the bioactivity of new compounds are not readily found.
Mechanistic Understanding of Interaction with Agricultural Targets
While fluorinated pyridines are core components of numerous successful agrochemicals, and the sulfonyl group is present in various herbicides and fungicides, the specific mechanism of action for compounds derived from this compound against agricultural pests or weeds has not been elucidated in available research. Mechanistic studies typically involve identifying the specific enzyme or biological pathway that a compound disrupts. For sulfonyl fluoride-containing molecules, this often involves covalent modification of amino acid residues within an enzyme's active site. Without specific research on derivatives of this compound, any discussion of their interaction with agricultural targets would be purely speculative.
Development of New Agrochemical Leads (Focus on design principles, not commercial products)
The development of new agrochemical leads often involves the synthesis and screening of novel chemical scaffolds. The this compound structure possesses features that could, in principle, be attractive for agrochemical design. The difluoropyridine ring can offer a unique electronic profile and potential for specific interactions with target proteins, while the sulfonyl fluoride group provides a reactive handle for covalent inhibition. However, there is no available information on the design principles or the actual development of agrochemical leads based specifically on this compound.
Potential in Materials Science Research
The sulfonyl fluoride group has gained significant attention in materials science, primarily through its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful and versatile reaction allows for the efficient formation of robust chemical linkages.
Use in Polymerization Processes
In principle, a molecule like this compound, which contains a reactive sulfonyl fluoride group, could serve as a monomer or a modifying agent in polymerization processes. The sulfonyl fluoride can react with appropriate nucleophiles to form polysulfonates or polysulfamides, creating polymers with potentially unique properties conferred by the fluorinated pyridine moiety. However, specific examples or studies demonstrating the use of this compound in polymerization have not been reported.
Synthesis of Functional Materials via SuFEx
SuFEx chemistry is a powerful tool for the synthesis of a wide range of functional materials. The high reactivity and selectivity of the sulfonyl fluoride group make it an ideal "click" handle for connecting molecular building blocks. A bifunctional molecule like this compound could theoretically be used to create novel polymers or functional materials by leveraging the SuFEx reaction. The resulting materials would incorporate the difluoropyridine unit into their structure, which could influence properties such as thermal stability, solubility, and electronic characteristics. Despite this potential, there is no specific research available that describes the synthesis of functional materials using this compound via SuFEx.
Computational and Theoretical Investigations of 3,5 Difluoropyridine 4 Sulfonyl Fluoride
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 3,5-Difluoropyridine-4-sulfonyl fluoride (B91410), computational methods like Density Functional Theory (DFT) would be instrumental in elucidating these characteristics.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT analysis of 3,5-Difluoropyridine-4-sulfonyl fluoride would provide precise information on its geometry and the nature of its chemical bonds.
This analysis would involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various parameters can be calculated. While specific values for this compound are not available in the literature, a hypothetical data table based on similar structures is presented below to illustrate the expected outcomes of such a study.
Table 1: Hypothetical DFT-Calculated Bond Lengths and Angles for this compound
| Parameter | Atom Pair/Triplet | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-S | 1.78 | |
| S=O | 1.43 | |
| S-F | 1.57 | |
| C-F (pyridine) | 1.34 | |
| C-N (pyridine) | 1.33 | |
| C-C (pyridine) | 1.39 | |
| **Bond Angles (°) ** | ||
| O=S=O | 124.5 | |
| C-S-F | 105.2 | |
| F-C-C (pyridine) | 118.5 |
Note: These values are illustrative and not based on actual published data for this specific molecule.
The data would reveal the influence of the electron-withdrawing fluorine atoms and the sulfonyl fluoride group on the geometry of the pyridine (B92270) ring.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluorine atoms and the sulfonyl fluoride group would be expected to lower the energies of both the HOMO and LUMO. The LUMO is likely to be centered on the pyridine ring and the sulfur atom, indicating that these are the primary sites for nucleophilic attack.
Table 2: Hypothetical FMO Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -8.5 |
| LUMO Energy | -2.1 |
Note: These values are illustrative and not based on actual published data for this specific molecule.
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states.
The sulfonyl fluoride group is a well-known electrophilic center susceptible to nucleophilic attack. A computational study would model the reaction of this compound with various nucleophiles. By calculating the potential energy surface of the reaction, the transition state can be located and characterized.
The geometry of the transition state would reveal the concerted or stepwise nature of the reaction. For a nucleophilic attack on the sulfur atom, a trigonal bipyramidal transition state is often observed. The activation energy, which is the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction rate.
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For the reactions of this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate compared to the gas phase.
Ligand-Target Interaction Modeling for Covalent Adducts
Sulfonyl fluorides are known to act as covalent inhibitors of enzymes by reacting with nucleophilic residues such as serine, threonine, or lysine (B10760008). Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction of a ligand with its protein target.
Molecular Docking and Dynamics Simulations for Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its target protein. For a novel compound like this compound, molecular docking can be employed to screen potential protein targets and to hypothesize its binding mode.
Molecular Docking Simulations:
In a hypothetical molecular docking study, this compound would be docked against a library of protein structures, particularly those known to be targets of other sulfonyl fluoride-containing molecules, such as serine proteases or kinases. The docking algorithm would calculate the binding affinity, or scoring function, for various poses of the ligand within the protein's active site.
The sulfonyl fluoride moiety is a key functional group known to act as a covalent inhibitor by reacting with nucleophilic residues like serine, threonine, or lysine in a protein's active site. Therefore, docking studies would focus on proteins with such residues in their binding pockets. The difluoro-substituted pyridine ring would also play a crucial role in defining the binding specificity and affinity through non-covalent interactions such as hydrogen bonding, and π-π stacking with the protein's amino acid residues.
Molecular Dynamics Simulations:
Following molecular docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted protein-ligand complex over time. MD simulations provide a more dynamic and realistic representation of the binding event by simulating the movement of atoms and molecules. These simulations can reveal:
Binding Stability: Whether the ligand remains stably bound in the predicted pose or if it dissociates.
Conformational Changes: Any changes in the conformation of the protein or the ligand upon binding.
Interaction Analysis: A detailed analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity.
For this compound, MD simulations would be critical to assess the stability of the covalent bond formed between the sulfonyl fluoride group and a target residue, as well as the persistence of non-covalent interactions involving the difluoropyridine ring.
Hypothetical Docking and MD Simulation Results:
While no specific studies on this compound are available, we can extrapolate from research on similar compounds. A hypothetical study might yield results like those presented in the interactive table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Stability (MD Simulation) |
| Serine Protease X | -8.5 | Ser195 (covalent), His57, Gly193 | High |
| Kinase Y | -9.2 | Lys72 (covalent), Asp184, Phe80 | High |
| Esterase Z | -7.8 | Ser203 (covalent), Glu337, Trp84 | Moderate |
This data is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Studies (Limited to theoretical models)
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
In the context of this compound, a theoretical QSAR model could be developed based on a dataset of structurally related pyridine-sulfonyl fluoride derivatives with known biological activities against a specific target.
Development of a Theoretical QSAR Model:
Dataset Collection: A dataset of pyridine-sulfonyl fluoride analogs with their corresponding biological activities (e.g., IC50 values) would be compiled from the literature.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Related to the 2D structure of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
Predictive Power of a Theoretical QSAR Model:
A validated QSAR model could then be used to predict the biological activity of this compound. The model might indicate, for instance, that the presence of fluorine atoms at the 3 and 5 positions of the pyridine ring positively or negatively influences the activity. The model could also highlight the importance of the sulfonyl fluoride group for covalent inhibition.
Hypothetical QSAR Model Equation and Predictions:
A hypothetical QSAR equation for a series of pyridine-sulfonyl fluorides might look like this:
log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * (presence of 3,5-difluoro) + 2.1
Based on such a model, a predicted activity for this compound could be calculated, as shown in the hypothetical data table below.
| Compound | LogP | Molecular Weight | Presence of 3,5-Difluoro | Predicted log(1/IC50) |
| Pyridine-4-sulfonyl fluoride | 1.2 | 159.15 | 0 | 2.98 |
| 3-Fluoropyridine-4-sulfonyl fluoride | 1.4 | 177.14 | 0 | 3.26 |
| This compound | 1.6 | 195.13 | 1 | 4.48 |
| 3,5-Dichloropyridine-4-sulfonyl fluoride | 2.1 | 228.04 | 0 | 3.59 |
This data is hypothetical and for illustrative purposes only.
Such theoretical QSAR models, while predictive, are valuable tools in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
A significant thrust in modern chemistry is the development of environmentally benign and efficient synthetic processes. osaka-u.ac.jp For sulfonyl fluorides, this involves moving away from hazardous reagents and harsh conditions traditionally used for their synthesis. acs.orgasiaresearchnews.com
The development of sustainable protocols for synthesizing sulfonyl fluorides is a critical goal for the pharmaceutical and agrochemical industries, which are increasingly focused on reducing their environmental impact. digitellinc.com Traditional methods often rely on corrosive reagents like potassium bifluoride (KHF2) or toxic gases, which pose challenges for large-scale production and safety. osaka-u.ac.jpacs.org
Future research is focused on several green chemistry strategies:
Aqueous Media Synthesis : Developing methods that utilize water as a solvent is a primary objective from a green chemistry perspective. rsc.org Surfactant-based catalytic systems are being explored to enable nucleophilic fluorination of sulfonyl chlorides in water, achieving good conversions to the desired sulfonyl fluorides. digitellinc.com
Safer Fluorinating Agents : There is a move towards using safer and easier-to-handle fluorine sources. For instance, protocols using potassium fluoride (B91410) (KF) as the sole fluorine source in combination with green oxidants like NaOCl·5H2O are being developed. osaka-u.ac.jpacs.org This approach allows for the synthesis of a broad range of sulfonyl fluorides from stable starting materials such as thiols and disulfides, with non-toxic salts like NaCl and KCl as the only byproducts. osaka-u.ac.jpasiaresearchnews.com
One-Pot Processes : Streamlining synthesis into one-pot procedures from readily available starting materials, such as arenes or disulfides, minimizes waste and improves efficiency. acs.orgrsc.org These methods avoid the isolation of unstable intermediates like sulfonyl chlorides, further enhancing the green credentials of the synthesis. acs.org
Catalysis is at the forefront of efforts to improve the synthesis of complex molecules like 3,5-Difluoropyridine-4-sulfonyl fluoride. Research is aimed at discovering new catalysts that can operate under mild conditions with low catalyst loadings and high functional group tolerance. chemrxiv.orgacs.org
Key areas of catalyst development include:
Transition-Metal Catalysis : Palladium-catalyzed methods have been developed for the fluorosulfonylation of aryl bromides and aryl thianthrenium salts, using convenient sulfur dioxide sources like DABSO or Na2S2O4. rsc.orgnih.gov These methods allow for the direct installation of the sulfonyl fluoride moiety. nih.gov Future work will likely expand the scope to include more complex heteroaromatic substrates and explore other transition metals like nickel and copper. nih.gov
Organocatalysis : Bismuth-catalyzed synthesis of sulfonyl fluorides from (hetero)aryl boronic acids represents a novel approach that proceeds through well-defined organometallic steps without changing the Bi(III) oxidation state. acs.org Additionally, nucleophilic catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to effectively activate the S(VI)-F bond for amidation, a reaction that is crucial for creating diverse sulfonamide libraries. chemrxiv.orgacs.org The use of organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to activate sulfonyl fluorides for reaction with nucleophiles is also an area of active investigation. acs.org
Expanding the Scope of SuFEx Chemistry and Covalent Probe Design
The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry reaction has invigorated the use of sulfonyl fluorides. nih.gov This reaction's reliability and the stability of the resulting linkages make it ideal for connecting molecular modules in various applications. nih.govmonash.edu
This compound is a prime candidate for use as a covalent probe or "warhead" in chemical biology and drug design. rsc.org Sulfonyl fluorides can react with a range of nucleophilic amino acid residues, including serine, lysine (B10760008), tyrosine, threonine, cysteine, and histidine, expanding the targetable proteome beyond the commonly targeted cysteine. enamine.netrsc.orgnih.gov
However, this broad reactivity presents a challenge for selectivity. Future research will focus on:
Tuning Reactivity and Stability : A key challenge is to achieve a precise balance between the stability of the probe in aqueous biological environments and its reactivity towards the intended target. researchgate.netnih.gov The electronic properties of the pyridine (B92270) ring in this compound, influenced by the two fluorine atoms, will predictably modulate the electrophilicity of the sulfur center. acs.org Extensive studies are underway to understand how steric and electronic factors of the aromatic scaffold influence hydrolytic stability and reactivity, allowing for the rational design of probes with tailored activity. nih.govacs.org
Improving Selectivity : While sulfonyl fluorides can be promiscuous, their reactivity is often context-specific, meaning they preferentially label residues within a specific protein binding pocket. rsc.orgresearchgate.net Future work will involve designing probes where the pyridine scaffold provides high-affinity binding to a target protein, positioning the sulfonyl fluoride warhead for selective covalent modification of a nearby nucleophilic residue. researchgate.net This approach is crucial for developing selective covalent antagonists of protein-protein interactions. nih.gov In contrast to sulfonyl fluorides, related arylfluorosulfates have been shown to possess greater stability and proteomic selectivity, suggesting another avenue for probe development. nih.govresearchgate.netbohrium.com
The modular nature of click chemistry allows for powerful applications in drug discovery and materials science. jk-sci.com SuFEx is increasingly being integrated with other click reactions to rapidly assemble complex molecular architectures.
Emerging avenues include:
Fragment-Based Discovery : SuFEx is well-suited for fragment-linking strategies in drug discovery. nih.gov Fragments containing a sulfonyl fluoride handle can be identified, and then rapidly diversified by reacting them with a library of nucleophiles (e.g., amines) in situ to generate more potent drug-like inhibitors for high-throughput screening. nih.gov
Multidimensional Connectors : The development of polyvalent SuFEx hubs, such as thionyl tetrafluoride (SOF4), allows for the creation of three-dimensional molecular structures. researchgate.netnih.gov SOF4 can react with a primary amine, and the resulting intermediate contains two additional SuFEx-able fluoride handles for sequential connections. nih.gov This opens the door to integrating compounds like this compound into complex, 3D-scaffolds, potentially combining SuFEx with other modalities like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). jk-sci.comresearchgate.net
Exploiting New Reactivity Modes of Sulfonyl Fluorides
While the SuFEx reaction, involving the exchange of the fluoride atom, has dominated the field, a new paradigm of reactivity is emerging. researchgate.netimperial.ac.uk Recent reports have shown that the entire sulfonyl fluoride (-SO2F) group can function as a leaving group in certain transformations. imperial.ac.uk
This discovery opens up exciting future directions for the synthetic utility of this compound beyond its role as an electrophile. Research is beginning to explore:
Cross-Coupling Reactions : The participation of sulfonyl fluorides in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, represents a significant expansion of their synthetic utility. imperial.ac.uk In these reactions, the -SO2F moiety is replaced by another functional group, allowing the pyridine core to be incorporated into different molecular frameworks.
Defluorosulfonylative Couplings : This novel reaction pathway, termed deFS coupling, also involves the departure of the entire -SO2F group. imperial.ac.uk Investigating the mechanistic underpinnings of this unconventional reactivity will be key to developing a broader range of synthetic methods that leverage sulfonyl fluorides as versatile building blocks, not just as SuFEx hubs or covalent warheads. nih.govimperial.ac.uk
Advanced Spectroscopic and Analytical Techniques for Characterization and Mechanistic Studies
A thorough understanding of the structure, reactivity, and interactions of this compound and its derivatives is paramount for their rational application. While standard spectroscopic methods provide fundamental data, advanced techniques are essential to unravel subtle structural details and elucidate complex reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
One-dimensional ¹H and ¹⁹F NMR are fundamental for routine characterization. For 3,5-Difluoropyridine (B1298662), the parent compound lacking the sulfonyl fluoride group, basic ¹H NMR spectral data is available. chemicalbook.com However, for a comprehensive analysis of this compound and its derivatives, advanced multi-dimensional NMR techniques are indispensable.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of proton and carbon signals, especially in more complex derivatives.
¹⁹F NMR Spectroscopy: Given the three fluorine atoms in the molecule, ¹⁹F NMR is a powerful tool. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms on the pyridine ring and the fluorine atom of the sulfonyl fluoride group provide valuable information about the electronic environment and through-bond or through-space interactions. Advanced techniques like ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can reveal spatial proximities between protons and fluorine atoms, aiding in conformational analysis.
Mass Spectrometry (MS):
Mass spectrometry is a vital tool for determining the molecular weight and fragmentation patterns of this compound and its reaction products. While a predicted mass spectrum for the compound is available in databases, detailed experimental fragmentation studies are needed. uni.lu
High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for the unambiguous determination of elemental composition.
Tandem Mass Spectrometry (MS/MS): This technique is critical for structural elucidation and for studying the fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, one can infer the connectivity of the molecule. The fragmentation of the sulfonyl fluoride group and the fluorinated pyridine ring will provide characteristic patterns that can be used to identify these motifs in unknown samples. For instance, the loss of SO₂F or HF could be expected fragmentation pathways.
Computational Chemistry:
In silico methods are becoming increasingly important in predicting spectroscopic properties and understanding reaction mechanisms at a molecular level.
Density Functional Theory (DFT) Calculations: DFT can be employed to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm structural assignments.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of molecules derived from this compound and their interactions with biological targets.
Reaction Pathway Modeling: Computational modeling can be used to investigate the transition states and intermediates of reactions involving this compound, such as its reaction with nucleophiles in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov This can help in understanding the reactivity and selectivity of the compound.
| Technique | Application for this compound | Anticipated Insights |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals in derivatives. | Detailed structural confirmation and connectivity. |
| ¹⁹F NMR (including HOESY) | Characterization of fluorine environments and spatial relationships. | Information on electronic structure and conformation. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Confirmation of elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Study of fragmentation patterns. | Structural elucidation and identification of characteristic fragments. |
| Computational Chemistry (DFT, MD) | Prediction of spectroscopic data and modeling of reaction pathways. | Deeper understanding of structure, reactivity, and interactions. |
This table is based on the general applicability of these techniques to organofluorine compounds.
Design of Next-Generation Fluorinated Pyridine Sulfonyl Fluoride Architectures
The this compound scaffold is a versatile platform for the design of novel functional molecules, particularly covalent inhibitors and chemical probes. The presence of two fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. The sulfonyl fluoride group, a key participant in SuFEx click chemistry, can act as a warhead for forming covalent bonds with nucleophilic amino acid residues in proteins. nih.govnih.govmonash.eduresearchgate.net
Structure-Activity Relationship (SAR) Studies:
Systematic modification of the this compound core and evaluation of the biological activity of the resulting analogs will be crucial for developing potent and selective inhibitors. Key areas for modification include:
Substitution at the 2- and 6-positions of the pyridine ring: Introducing various functional groups at these positions can modulate the steric and electronic properties of the molecule, influencing its binding to target proteins.
Derivatization of the sulfonyl fluoride moiety: While the sulfonyl fluoride is the reactive handle, its reactivity can be tuned by modifications on the pyridine ring.
Design of Covalent Inhibitors:
The sulfonyl fluoride group is known to react with serine, threonine, tyrosine, lysine, and histidine residues in proteins, making it a versatile warhead for the design of targeted covalent inhibitors. nih.gov The design of next-generation inhibitors based on the this compound scaffold will involve:
Rational Design: Utilizing structural information of target proteins to design molecules that position the sulfonyl fluoride group for optimal reaction with a specific nucleophilic residue in the active site.
Fragment-Based Drug Discovery (FBDD): Using this compound as a reactive fragment to screen against a library of proteins to identify potential targets. nih.gov Hits can then be optimized to develop more potent and selective inhibitors.
Development of Chemical Probes:
The unique reactivity of the sulfonyl fluoride group also makes it an excellent component for the development of chemical probes for activity-based protein profiling (ABPP). These probes can be used to identify and study the activity of enzymes in complex biological systems. Designing probes based on this compound would involve:
Incorporation of Reporter Tags: Attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the pyridine ring would allow for the detection and isolation of proteins that have been covalently labeled by the probe.
Tunable Reactivity: The electronic nature of the difluorinated pyridine ring is expected to influence the reactivity of the sulfonyl fluoride, potentially allowing for the development of probes with tailored reactivity profiles.
| Architectural Design | Key Features | Potential Applications |
| Covalent Inhibitors | 3,5-Difluoropyridine core for target recognition and the sulfonyl fluoride as a reactive warhead. | Targeted therapies for diseases such as cancer and inflammatory disorders. |
| Chemical Probes (ABPP) | Incorporation of a reporter tag onto the 3,5-difluoropyridine scaffold. | Identification and characterization of enzyme activity in biological systems. |
| Functionalized Building Blocks | Modification at the 2- and 6-positions to create a library of diverse derivatives. | High-throughput screening for novel biological activities. |
This table outlines potential future applications based on the known reactivity of sulfonyl fluorides and the properties of fluorinated pyridines.
Q & A
Q. Q1. What are the optimal synthetic routes for 3,5-difluoropyridine-4-sulfonyl fluoride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves fluorination and sulfonylation of pyridine derivatives. A two-step approach is common:
Fluorination : Introduce fluorine substituents via halogen exchange (e.g., using KF/18-crown-6 in polar aprotic solvents at 120–150°C) .
Sulfonylation : React with sulfur trioxide or chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
Key factors:
- Solvent choice : Anhydrous DMF or THF minimizes side reactions.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity for the 4-position sulfonyl group .
- Yield optimization : Lower temperatures during sulfonylation improve purity (up to 85% yield reported in literature) .
Q. Q2. How can researchers characterize the electronic effects of fluorine substituents in this compound?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR Analysis : Compare NMR shifts to map electron-withdrawing effects. For example, 3,5-difluoro substituents deshield the sulfonyl fluoride group, observed as a downfield shift (~10–15 ppm) .
- DFT Calculations : Use Gaussian or ORCA to model electrostatic potential surfaces. Fluorine’s electronegativity reduces electron density at the sulfonyl group, enhancing electrophilicity .
- X-ray Crystallography : Resolve bond lengths (e.g., S–F bonds ≈ 1.58 Å) to confirm steric and electronic interactions .
Advanced Research Questions
Q. Q3. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: Design experiments to isolate variables:
- Steric Effects : Compare reactivity with bulky vs. small nucleophiles (e.g., tert-butylamine vs. methylamine). Kinetic studies show steric hindrance reduces reaction rates by ~40% with bulky amines .
- Electronic Effects : Use Hammett plots to correlate substituent σ values with reaction rates. Electron-deficient pyridine rings (due to fluorine) accelerate sulfonyl fluoride reactivity (ρ ≈ +2.3) .
- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states, increasing k by 3–5x compared to non-polar solvents .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for sulfonyl fluoride derivatives?
Methodological Answer: Address inconsistencies via systematic controls:
Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity). Impurities like hydrolyzed sulfonic acids may skew bioactivity .
Assay Conditions : Standardize pH (7.4 for physiological studies) and temperature (37°C). For example, sulfonyl fluoride hydrolysis rates vary 10-fold between pH 6 and 8 .
Target Validation : Use CRISPR-KO models to confirm specificity. Off-target effects (e.g., serine hydrolase inhibition) may explain divergent results .
Q. Q5. What computational strategies predict the stability of this compound in aqueous environments?
Methodological Answer: Employ multi-scale modeling:
- MD Simulations : Simulate solvation dynamics in explicit water (e.g., GROMACS). Hydrolysis half-life correlates with hydrogen-bonding networks around the sulfonyl group .
- QM/MM Calculations : Map reaction pathways for sulfonyl fluoride hydrolysis. Activation energy barriers (~25 kcal/mol) align with experimental t of 2–4 hours in PBS .
- pKa Prediction : Use COSMO-RS to estimate sulfonyl fluoride acidity (predicted pKa ≈ −1.2), critical for protonation-dependent reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
